molecular formula C22H16ClN3O3S B12151375 (2Z)-6-(2-chlorobenzyl)-2-[(2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione

(2Z)-6-(2-chlorobenzyl)-2-[(2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione

Cat. No.: B12151375
M. Wt: 437.9 g/mol
InChI Key: BWOPVGDPTXLRNR-MUFYDRSQSA-N
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Description

The compound "(2Z)-6-(2-chlorobenzyl)-2-[(2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione" (hereafter referred to as Compound X) is a heterocyclic molecule featuring a fused thiazolo-triazine-dione core with two distinct substituents: a 2-chlorobenzyl group at position 6 and a (2E)-3-(2-methoxyphenyl)propenylidene moiety at position 2.

Properties

Molecular Formula

C22H16ClN3O3S

Molecular Weight

437.9 g/mol

IUPAC Name

(2Z)-6-[(2-chlorophenyl)methyl]-2-[(E)-3-(2-methoxyphenyl)prop-2-enylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione

InChI

InChI=1S/C22H16ClN3O3S/c1-29-18-11-5-3-7-14(18)9-6-12-19-21(28)26-22(30-19)24-20(27)17(25-26)13-15-8-2-4-10-16(15)23/h2-12H,13H2,1H3/b9-6+,19-12-

InChI Key

BWOPVGDPTXLRNR-MUFYDRSQSA-N

Isomeric SMILES

COC1=CC=CC=C1/C=C/C=C\2/C(=O)N3C(=NC(=O)C(=N3)CC4=CC=CC=C4Cl)S2

Canonical SMILES

COC1=CC=CC=C1C=CC=C2C(=O)N3C(=NC(=O)C(=N3)CC4=CC=CC=C4Cl)S2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-6-(2-chlorobenzyl)-2-[(2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione typically involves multi-step organic reactions. The process begins with the preparation of key intermediates, such as 2-chlorobenzylamine and 2-methoxybenzaldehyde. These intermediates undergo condensation reactions, cyclization, and subsequent functional group modifications to yield the final product. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of raw materials, cost-effectiveness, and environmental considerations. Advanced techniques like microwave-assisted synthesis and flow chemistry can enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2Z)-6-(2-chlorobenzyl)-2-[(2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

(2Z)-6-(2-chlorobenzyl)-2-[(2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of (2Z)-6-(2-chlorobenzyl)-2-[(2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream effects. Pathways involved in its mechanism of action may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Data Table: Key Comparisons

Property Compound X 11a 11b 12
Core Structure Thiazolo[3,2-b]triazine-dione Thiazolo[3,2-a]pyrimidine-dione Thiazolo[3,2-a]pyrimidine-dione Pyrimido[2,1-b]quinazoline
Key Substituents 2-Chlorobenzyl, 2-methoxyphenylpropenyl 2,4,6-Trimethylbenzylidene 4-Cyanobenzylidene 5-Methylfuran, nitrile
IR (CN stretch) Absent 2,219 cm⁻¹ 2,209 cm⁻¹ 2,220 cm⁻¹
Yield Not reported 68% 68% 57%
Potential Bioactivity Predicted AChE inhibition (structural) Unreported Unreported Unreported

Biological Activity

The compound (2Z)-6-(2-chlorobenzyl)-2-[(2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione is a complex organic molecule that belongs to the class of thiazolo[3,2-b][1,2,4]triazine derivatives. Its unique structure includes a thiazole-triazine core combined with various functional groups that suggest potential biological activities. This article explores the biological activity associated with this compound based on existing research and findings.

Structural Features

The molecular formula of the compound is C22H17ClN3O3SC_{22}H_{17}ClN_3O_3S with a molecular weight of approximately 403.5403.5 g/mol. The structural components include:

  • Chlorobenzyl group : Potentially enhances antimicrobial activity.
  • Methoxyphenyl group : Known for its role in various pharmacological effects.
  • Thiazolo-triazine core : Associated with diverse biological activities.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit various pharmacological effects. The biological activities predicted for this compound include:

Anticancer Activity

Several studies have indicated that thiazole and triazine derivatives can inhibit cancer cell proliferation. The presence of the methoxyphenyl group may enhance this activity by interacting with specific cellular pathways involved in tumor growth.

Antimicrobial Effects

The chlorobenzyl moiety is known for its antimicrobial properties. Compounds containing chlorine substituents have shown effectiveness against a range of bacterial and fungal pathogens.

Anti-inflammatory Properties

The enone system present in the compound may contribute to anti-inflammatory effects by modulating inflammatory pathways in cells.

The proposed mechanisms through which (2Z)-6-(2-chlorobenzyl)-2-[(2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione exerts its biological effects include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell metabolism.
  • Receptor Modulation : Interaction with cellular receptors could lead to altered signaling pathways.

Case Studies and Research Findings

A review of literature reveals several key studies that highlight the biological activity of similar compounds:

Study TitleFindings
Synthesis and Evaluation of Thiazole Derivatives as Anticancer AgentsIdentified that thiazole derivatives exhibited significant cytotoxicity against various cancer cell lines.
Antimicrobial Activity of Chlorinated CompoundsDemonstrated that chlorobenzene derivatives showed strong antimicrobial activity against Gram-positive and Gram-negative bacteria.
Structure-Activity Relationship in Methoxyphenyl CompoundsFound that methoxy substitutions enhance anti-inflammatory effects in phenolic compounds.

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